
5,5-Dimethylmorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
5,5-Dimethylmorpholine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylmorpholine with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carboxylic acid group.
Another method involves the oxidation of 5,5-dimethylmorpholine using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). This process converts the amine group into a carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5,5-Dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
5,5-Dimethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-dimethylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in biomolecules, influencing their function.
類似化合物との比較
Similar Compounds
Morpholine-2-carboxylic acid: Lacks the dimethyl substitution on the morpholine ring.
N-Methylmorpholine-2-carboxylic acid: Contains a single methyl group on the nitrogen atom of the morpholine ring.
2,6-Dimethylmorpholine: Lacks the carboxylic acid group.
Uniqueness
5,5-Dimethylmorpholine-2-carboxylic acid is unique due to the presence of both the dimethyl substitution on the morpholine ring and the carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
5,5-dimethylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)4-11-5(3-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJMKPQANCZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
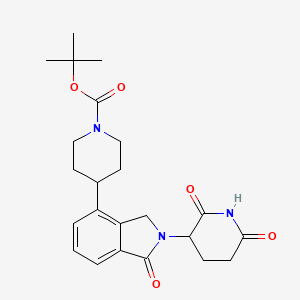
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
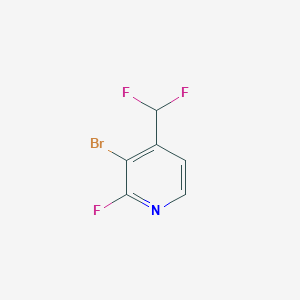

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
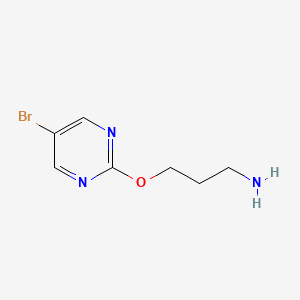
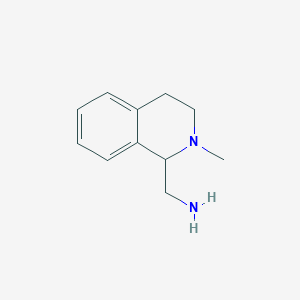
aminehydrochloride](/img/structure/B13546862.png)
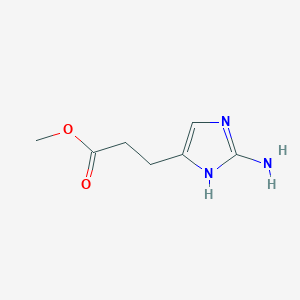
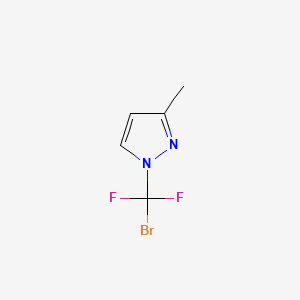
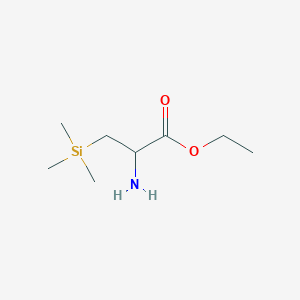
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
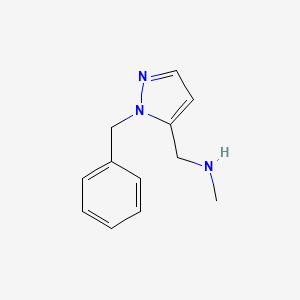
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
